

The Primary Amino Acid Sequence of Jacalin: A Technical Guide

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Compound of Interest

Compound Name: Jacquilenin

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This guide provides an in-depth overview of the primary amino acid sequence of Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (*Artocarpus integrifolia*). Jacalin's unique binding affinity for the Thomsen-Friedenreich (T)-antigen, a tumor-associated carbohydrate antigen, makes it a valuable tool in cancer research and diagnostics. This document details the protein's structure, the experimental methods used for its sequence determination, and its applications in detecting and isolating T-antigen-bearing glycoproteins.

Primary Structure of Jacalin

Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa. Each monomer is composed of two non-covalently associated polypeptide chains: a heavy α -chain and a light β -chain.^[1] This two-chain structure arises from the post-translational proteolytic processing of a precursor protein.

Amino Acid Sequence

The primary amino acid sequences of the α and β chains of Jacalin from *Artocarpus integer* (jackfruit) are presented below, as sourced from the UniProt database.

Alpha (α) Chain:

The α -chain of Jacalin consists of 133 amino acid residues.^[2]

(Source: UniProt P18670)[[2](#)]

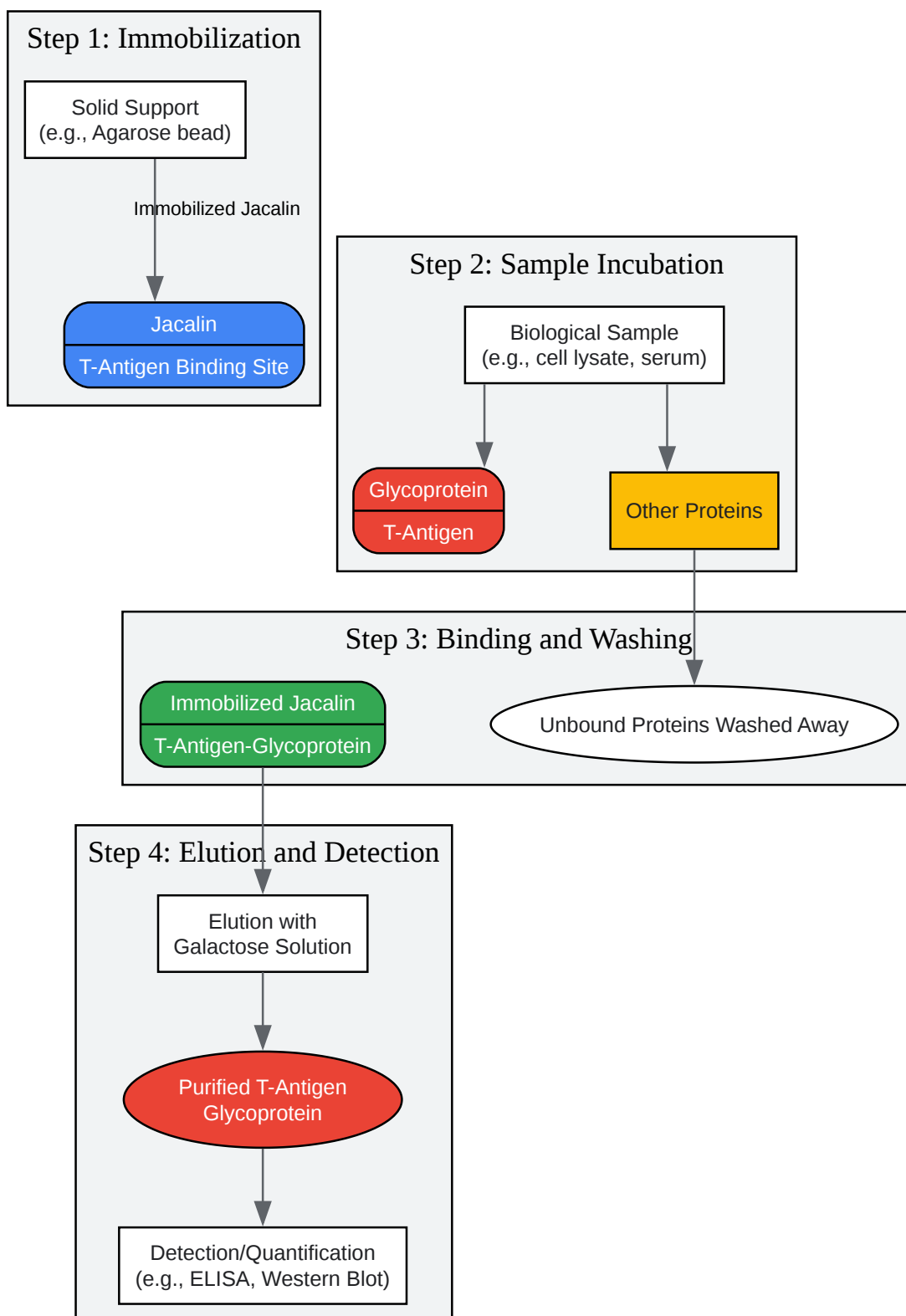
Beta (β) Chain:

The β -chain of Jacalin is a smaller peptide of 20 amino acid residues.[[3](#)]

Caption: Workflow for Jacalin α -chain sequencing.

Jacalin-Based Detection of T-Antigen

This diagram illustrates the principle of using Jacalin in an affinity-based assay to detect or isolate glycoproteins bearing the T-antigen.



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Caption: Jacalin affinity chromatography workflow.

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References

- 1. Jacalin - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
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